molecular formula C16H18BrN3O B6625830 [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone

[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone

Cat. No. B6625830
M. Wt: 348.24 g/mol
InChI Key: PSICSVRAVSJCNM-UHFFFAOYSA-N
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Description

[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone acts as a selective antagonist of the sigma-1 receptor, a protein found in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the sigma-1 receptor, [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
In animal models, [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone has been shown to reduce anxiety and depression-like behaviors. It has also been shown to induce cell death in cancer cells and inhibit tumor growth. Additionally, [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone has been found to regulate glucose metabolism and improve insulin sensitivity in obese and diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise targeting of cellular processes. However, a limitation of using [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone is its relatively low potency compared to other sigma-1 receptor antagonists, which may require higher concentrations for effective results.

Future Directions

There are several potential future directions for research on [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone. In neuroscience, further studies could investigate its potential as a treatment for anxiety and depression in humans. In cancer research, [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone could be studied in combination with other therapies to enhance its effectiveness. Additionally, its potential as a treatment for obesity and diabetes could be further explored in clinical trials.

Synthesis Methods

The synthesis of [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone involves the reaction of 3-bromobenzylpiperidine with 1-methylpyrazole-4-carboxaldehyde under basic conditions. The resulting product is purified through crystallization and recrystallization methods to obtain a white solid with a melting point of 191-193°C.

Scientific Research Applications

[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone has been studied for its potential as a therapeutic agent in various fields of scientific research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, it has been studied for its ability to inhibit tumor growth and induce cell death in cancer cells. Additionally, [4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone has been investigated for its potential as a treatment for obesity and diabetes due to its ability to regulate glucose metabolism.

properties

IUPAC Name

[4-(3-bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-19-11-14(10-18-19)16(21)20-7-5-12(6-8-20)13-3-2-4-15(17)9-13/h2-4,9-12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSICSVRAVSJCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(CC2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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